Chlorodeoxyuridine (CldU) is a halogenated thymidine analog, specifically a synthetic nucleoside. [] It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. [] In scientific research, CldU serves as a valuable tool for studying various cellular processes, particularly those related to DNA replication and cell proliferation. [, ]
5-Chloro-2'-deoxyuridine is synthesized from uridine and has been identified as a potent inhibitor of thymidylate synthetase, an enzyme critical for DNA synthesis. Its chemical structure can be denoted by the formula with a molecular weight of approximately 262.65 g/mol. The compound is cataloged under the CAS number 50-90-8 and has various applications in research settings, particularly in cell cycle studies and DNA replication assays .
The synthesis of 5-Chloro-2'-deoxyuridine typically involves the chlorination of 2'-deoxyuridine. The process can be summarized as follows:
The typical yield for this synthesis ranges from 50% to 80%, depending on the reaction conditions employed .
The molecular structure of 5-Chloro-2'-deoxyuridine features a pyrimidine ring with the following significant attributes:
The structural formula can be represented as:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are often employed to characterize its structure, confirming the presence of expected functional groups .
5-Chloro-2'-deoxyuridine participates in several important chemical reactions:
These reactions highlight its role not only as a substrate but also as a potent inhibitor in biochemical pathways.
The mechanism by which 5-Chloro-2'-deoxyuridine exerts its effects primarily revolves around its incorporation into DNA:
This mechanism underscores its utility in cancer research and therapeutic applications.
The physical and chemical properties of 5-Chloro-2'-deoxyuridine include:
These properties are crucial for handling and application in laboratory settings .
5-Chloro-2'-deoxyuridine has several significant scientific applications:
5-Chloro-2'-deoxyuridine (CldU, CAS 50-90-8) is synthesized through site-specific halogenation of the uracil ring in deoxyuridine precursors. The primary route involves electrophilic chlorination at the 5-position of 2'-deoxyuridine using chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in anhydrous dimethylformamide (DMF). This reaction exploits the electron-rich character of the uracil's C5-C6 double bond, facilitating electrophilic addition-elimination with high regioselectivity [1] [5]. Alternative pathways include:
Table 1: Synthetic Methods for 5-Chloro-2'-deoxyuridine
Method | Reagents/Conditions | Yield | Key Advantage |
---|---|---|---|
Electrophilic Chlorination | NCS/DMF, 25°C, 12 hr | 80-85% | High regioselectivity |
Enzymatic Transglycosylation | Thymidine phosphorylase, 37°C | 70-75% | Reduced side products |
Phosphorolysis | Uridine phosphorylase | 90-95% | Compatibility with labile substrates |
The chlorine atom at C5 of the uracil ring induces significant electronic and steric perturbations:
Solubility: CldU exhibits moderate solubility in polar solvents: 250 mg/mL in DMSO, 53 mg/mL in water, and 19 mg/mL in ethanol. Its solubility profile is attributed to the polar sugar moiety and the hydrophobic chloro-uracil ring, which create amphiphilic character [1] [4].
Stability:
Crystallography:X-ray diffraction of CldU-containing DNA dodecamers (PDB: 3L2Q) reveals a B-form helix with minimal distortion. Key parameters:
Table 2: Physicochemical Properties of 5-Chloro-2'-deoxyuridine
Property | Value/Condition | Method |
---|---|---|
Solubility in DMSO | 250 mg/mL (951.84 mM) | Equilibrium dissolution |
Solubility in Water | 53 mg/mL | USP titration |
Thermal Decomposition | 215°C | TGA-DSC |
Crystal System | Monoclinic, space group P2₁ | X-ray diffraction |
Glycosidic Bond Angle | -110.3° ± 1.2° (anti-conformation) | NMR/SCXRD |
NMR Spectroscopy (D₂O/DMSO-d₆):
UV-Vis Spectroscopy:
Mass Spectrometry:
Vibrational Spectroscopy:FTIR and FT-Raman analyses reveal strong coupling between the chlorouracil base and deoxyribose:
Table 3: Spectroscopic Signatures of 5-Chloro-2'-deoxyuridine
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 8.21 (H6, d) | Deshielding by C5-Cl |
¹³C NMR | δ 134.9 (C5) | Direct attachment to Cl |
UV-Vis | λₘₐₓ 278 nm (ε 8600 M⁻¹cm⁻¹) | Extended chromophore conjugation |
FTIR | 1705 cm⁻¹ (C=O), 785 cm⁻¹ (C-Cl) | Ring polarization by halogen |
EI-MS | m/z 263 [M+H]⁺, m/z 147 [base+H]⁺ | Diagnostic for chlorinated uracil |
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